N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a quinazolinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazolinone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature carefully controlled to optimize yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Investigating its effects on cellular processes and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups and quinazolinone core may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Phosphine, tris(3,5-dimethoxyphenyl)
- (E)-3-(3,4-Dimethoxyphenyl)acrylic acid methyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of multiple methoxy groups and a quinazolinone core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
892264-37-8 |
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Molecular Formula |
C28H29N3O7 |
Molecular Weight |
519.554 |
IUPAC Name |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
InChI Key |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
solubility |
not available |
Origin of Product |
United States |
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